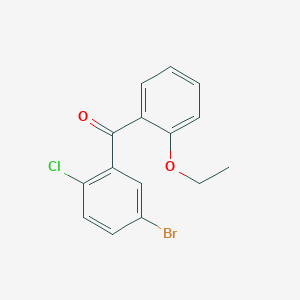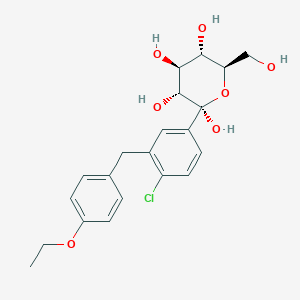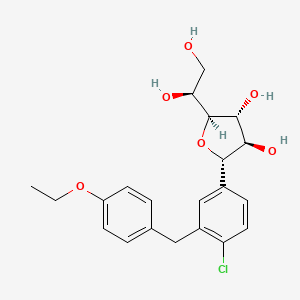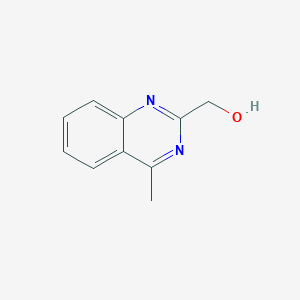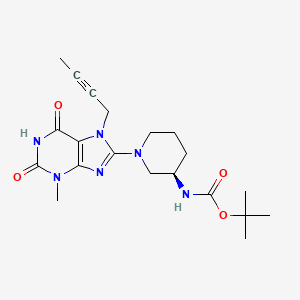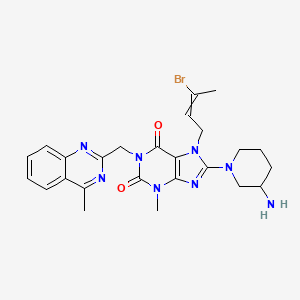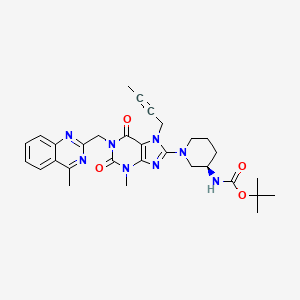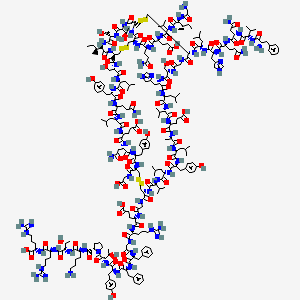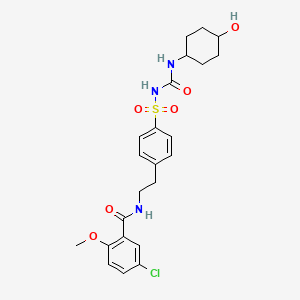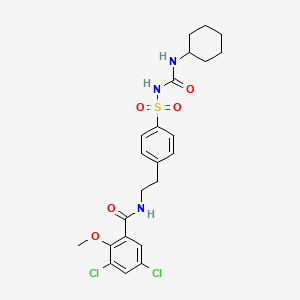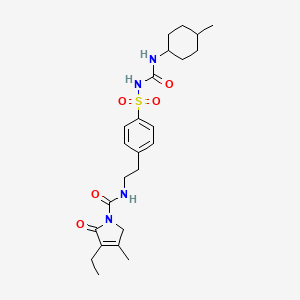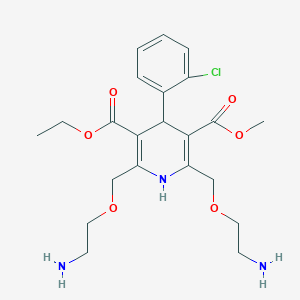
ビス(アミノエトキシ)アムロジピン
概要
説明
Amlodipine Impurity C Maleate is a chemical compound that is often encountered as an impurity in the synthesis of amlodipine, a widely used antihypertensive and antianginal medication. Amlodipine belongs to the dihydropyridine class of calcium channel blockers, which are known for their ability to relax blood vessels and reduce blood pressure. Impurities like Amlodipine Impurity C Maleate are important to identify and control in pharmaceutical preparations to ensure the safety and efficacy of the final product.
科学的研究の応用
Amlodipine Impurity C Maleate has several scientific research applications, including:
Pharmaceutical Analysis: It is used as a reference standard in the analysis of amlodipine formulations to ensure the purity and quality of the drug.
Toxicological Studies: The impurity is studied to understand its potential toxic effects and establish safety limits in pharmaceutical products.
Chemical Research: Researchers use the compound to study the chemical properties and reactivity of dihydropyridine derivatives.
Biological Studies: The biological effects of the impurity are investigated to assess its impact on cellular and molecular pathways.
準備方法
The preparation of Amlodipine Impurity C Maleate involves several synthetic routes and reaction conditions. One common method involves the reaction of amlodipine with maleic acid under controlled conditions. The process typically includes the following steps:
Synthesis of Amlodipine: Amlodipine is synthesized through a multi-step process involving the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the dihydropyridine ring.
Formation of Amlodipine Maleate: Amlodipine is then reacted with maleic acid to form the maleate salt. This reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions.
Isolation and Purification: The resulting Amlodipine Maleate is isolated and purified using techniques such as crystallization or chromatography to obtain the desired impurity.
Industrial production methods for Amlodipine Impurity C Maleate may involve similar steps but are optimized for large-scale manufacturing, ensuring high yield and purity.
化学反応の分析
Amlodipine Impurity C Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the impurity.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the maleate salt and formation of amlodipine and maleic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of Amlodipine Impurity C Maleate is related to its parent compound, amlodipine. Amlodipine works by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to the relaxation of blood vessels, reduced peripheral resistance, and decreased blood pressure. The impurity may exhibit similar effects, although its potency and efficacy may differ.
類似化合物との比較
Amlodipine Impurity C Maleate can be compared with other impurities and related compounds, such as:
Amlodipine Besylate: Another salt form of amlodipine, commonly used in commercial formulations.
Amlodipine Azido Impurity: A related impurity with an azido functional group.
Amlodipine 4-chloro Isomer: An isomeric impurity with a chlorine atom at a different position on the molecule.
Levamlodipine: The enantiomer of amlodipine, which has different pharmacological properties.
The uniqueness of Amlodipine Impurity C Maleate lies in its specific chemical structure and the presence of the maleate salt, which can influence its reactivity and interactions in pharmaceutical formulations.
特性
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O6/c1-3-32-22(28)20-17(13-31-11-9-25)26-16(12-30-10-8-24)19(21(27)29-2)18(20)14-6-4-5-7-15(14)23/h4-7,18,26H,3,8-13,24-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRYCUURXPBYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111401 | |
| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721958-74-3 | |
| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721958-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



